molecular formula C19H21N3O4 B2838136 4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 1260591-02-3

4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2838136
CAS No.: 1260591-02-3
M. Wt: 355.394
InChI Key: GQSAZGXNZMGMJC-UHFFFAOYSA-N
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Description

“4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Imidazole Ring: This step might involve the reaction of an appropriate aldehyde with glyoxal and ammonia or an amine.

    Functional Group Modifications: The acetyl, hydroxy, and methoxy groups can be introduced through various organic reactions such as acetylation, hydroxylation, and methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent.

    Cancer Research: Investigation of its effects on cancer cell lines.

Industry

    Polymer Science: Use in the synthesis of novel polymers with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one: Lacks the imidazole ring and acetyl group.

    3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one: Lacks the imidazole ring.

    1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one: Lacks the acetyl and hydroxy groups.

Uniqueness

The presence of both the imidazole and pyrrole rings, along with the specific functional groups (acetyl, hydroxy, and methoxy), makes “4-acetyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” unique. This unique structure could confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13(23)16-17(14-4-6-15(26-2)7-5-14)22(19(25)18(16)24)10-3-9-21-11-8-20-12-21/h4-8,11-12,17,24H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSAZGXNZMGMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CCCN3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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